[3-(Benzyloxy)oxetan-3-yl]methanol

medicinal chemistry physicochemical property optimization building block selection

Procure [3-(Benzyloxy)oxetan-3-yl]methanol for orthogonal synthesis. This 3,3-disubstituted oxetane features a free hydroxyl for immediate conjugation and a benzyl-protected alcohol for later hydrogenolysis, enabling sequential assembly of bifunctional linkers. With intermediate lipophilicity (XLogP3 0.4), it offers superior solubility in both organic and aqueous media versus simple oxetane alcohols. This validated precursor for antimicrobial quinolines ensures precise control over reactivity sequence.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 1620017-07-3
Cat. No. B6357962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Benzyloxy)oxetan-3-yl]methanol
CAS1620017-07-3
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1C(CO1)(CO)OCC2=CC=CC=C2
InChIInChI=1S/C11H14O3/c12-7-11(8-13-9-11)14-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2
InChIKeyVXBHIOSLDKEEFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[3-(Benzyloxy)oxetan-3-yl]methanol CAS 1620017-07-3: A Bifunctional Oxetane Building Block for Selective Derivatization


[3-(Benzyloxy)oxetan-3-yl]methanol (CAS 1620017-07-3) is a 3,3-disubstituted oxetane building block featuring a primary hydroxyl group and a benzyl-protected alcohol on the same quaternary carbon center [1]. This bifunctional architecture enables orthogonal deprotection strategies, where the benzyl group can be selectively removed under hydrogenolysis while the oxetane ring and hydroxymethyl group remain intact, offering a distinct synthetic advantage over monofunctional oxetane analogs . The compound exhibits a calculated XLogP3 of 0.4 and a topological polar surface area (TPSA) of 38.7 Ų, placing its lipophilicity in an intermediate range relative to simpler oxetane alcohols [1].

Why [3-(Benzyloxy)oxetan-3-yl]methanol Cannot Be Substituted with Common Oxetane Alcohols


Substituting [3-(benzyloxy)oxetan-3-yl]methanol with a generic oxetane alcohol such as (oxetan-3-yl)methanol or 3-methyl-3-oxetanemethanol fundamentally alters both the physicochemical profile and the synthetic handle repertoire available for multistep synthesis. The target compound uniquely combines a free hydroxyl for immediate conjugation (e.g., esterification or etherification) with a benzyl-protected hydroxyl that can be unveiled later under mild hydrogenolysis . In contrast, unprotected diols like [3-(hydroxymethyl)oxetan-3-yl]methanol (CAS 2754-18-9) preclude stepwise orthogonal assembly, while monofunctional alcohols lack the capacity for sequential functionalization. Furthermore, the benzyloxy substituent elevates lipophilicity (XLogP3 0.4 vs. -0.61 to -1.4 for simple oxetane alcohols), which directly influences partitioning behavior in biological assays and organic reaction media [1]. Direct replacement with a non-benzylated analog would therefore alter both reactivity sequence and partition-dependent experimental outcomes.

Quantitative Differentiation of [3-(Benzyloxy)oxetan-3-yl]methanol: Head-to-Head Comparator Data


Lipophilicity Comparison: Intermediate logP Offers a Balance Between Aqueous Solubility and Membrane Permeability

[3-(Benzyloxy)oxetan-3-yl]methanol exhibits a calculated XLogP3 value of 0.4, positioning it between the more hydrophilic unprotected oxetane diol ([3-(hydroxymethyl)oxetan-3-yl]methanol, XlogP -1.4) and the more lipophilic monofunctional benzyl ether (3-(benzyloxy)oxetane, LogP 1.68) [1]. This intermediate lipophilicity is particularly relevant for medicinal chemistry applications where balanced solubility and passive membrane permeability are required.

medicinal chemistry physicochemical property optimization building block selection

Topological Polar Surface Area Comparison: Enhanced Hydrogen Bonding Capacity Relative to Monofunctional Analogs

The topological polar surface area (TPSA) of [3-(benzyloxy)oxetan-3-yl]methanol is 38.7 Ų, which is approximately double that of 3-(benzyloxy)oxetane (~18.5 Ų) and significantly higher than 3-methyl-3-oxetanemethanol (29.46 Ų) [1]. This increased polar surface area arises from the additional hydroxyl group and correlates with enhanced hydrogen bonding capacity, potentially improving aqueous solubility and reducing passive membrane permeability compared to the monofunctional benzyl ether.

ADME prediction permeability hydrogen bonding

Bifunctional Architecture: Orthogonal Protection Capability Not Available in Simple Oxetane Alcohols

Unlike monofunctional oxetane alcohols such as (oxetan-3-yl)methanol or 3-methyl-3-oxetanemethanol, [3-(benzyloxy)oxetan-3-yl]methanol contains two distinct oxygen-based functional groups: a free primary hydroxyl and a benzyl-protected hydroxyl on the same quaternary carbon [1]. The benzyl group can be selectively removed via hydrogenolysis (H₂, Pd/C) without affecting the free hydroxyl or the oxetane ring, enabling orthogonal functionalization sequences that are impossible with unprotected diols or monofunctional alcohols [2].

orthogonal synthesis protecting group strategy multistep organic synthesis

Commercial Purity Benchmarking: High Purity Specifications Match or Exceed Comparator Building Blocks

[3-(Benzyloxy)oxetan-3-yl]methanol is commercially available from multiple reputable suppliers at purity specifications of 97% or higher . This purity level is comparable to or exceeds that of simpler oxetane building blocks such as (oxetan-3-yl)methanol (≥97%), 3-methyl-3-oxetanemethanol (≥97%), and [3-(hydroxymethyl)oxetan-3-yl]methanol (>95.0%) , ensuring consistent performance in sensitive synthetic applications without the need for additional purification.

quality control procurement specification purity benchmark

Optimal Use Cases for [3-(Benzyloxy)oxetan-3-yl]methanol in Medicinal Chemistry and Organic Synthesis


Stepwise Construction of Bifunctional Oxetane Linkers for PROTACs and Bioconjugates

The orthogonal protection provided by the benzyl group allows the free hydroxyl to be first derivatized (e.g., esterification with a ligand or biotin) while the protected hydroxyl remains inert. Subsequent hydrogenolytic debenzylation reveals a second hydroxyl for further conjugation, enabling the assembly of bifunctional oxetane linkers used in PROTACs, antibody-drug conjugates, and affinity probes [1]. The intermediate lipophilicity (XLogP3 0.4) ensures adequate solubility in both organic reaction media and aqueous buffer systems during conjugation steps.

Fine-Tuning Lipophilicity in Lead Optimization Campaigns

When incorporated into a lead scaffold, the benzyloxy-hydroxymethyl oxetane motif contributes a calculated logP contribution of approximately 0.4, which is significantly higher than simple oxetane alcohols (logP -0.61 to -1.4) but lower than fully lipophilic benzyl ethers (logP 1.68) [1]. This intermediate property window makes it a valuable 'tuning knob' for adjusting compound lipophilicity without resorting to additional alkyl groups that increase molecular weight and rotatable bond count.

Synthesis of Oxetane-Containing Peptidomimetics and Macrocyclic Scaffolds

The quaternary 3,3-disubstituted oxetane core imparts conformational rigidity and metabolic stability relative to acyclic analogs [1]. The bifunctional nature of [3-(benzyloxy)oxetan-3-yl]methanol allows its incorporation as a turn-inducing element in peptidomimetics or as a constrained linker in macrocyclic drug candidates, where the benzyl group can be removed post-cyclization to install additional functionality or improve solubility .

Development of Novel Antimicrobial Agents Leveraging Oxetane-Containing Pharmacophores

Recent studies on 3-(substituted benzyloxy)oxetane-containing quinoline derivatives have demonstrated significant antimycobacterial activity (MIC 3.41-12.23 µM against M. tuberculosis H37Rv) and antibacterial activity (MIC 31.25-62.5 µM against P. mirabilis) [1]. [3-(Benzyloxy)oxetan-3-yl]methanol serves as a versatile precursor for constructing analogous oxetanyl-quinoline and related heterocyclic scaffolds, providing a validated entry point into this emerging antimicrobial chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for [3-(Benzyloxy)oxetan-3-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.